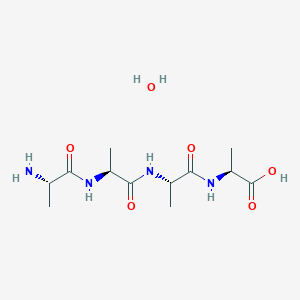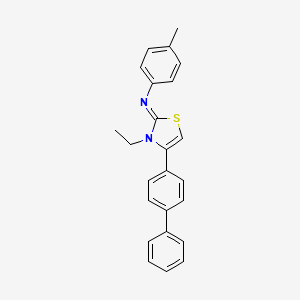![molecular formula C23H21N5O2S2 B11990502 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11990502.png)
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, a phenyl group, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and phenyl groups. The final step involves the addition of the thiophene moiety and the formation of the acetohydrazide linkage.
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate precursor, such as an azide or a nitrile.
Introduction of Substituents: The methoxyphenyl and phenyl groups are introduced through substitution reactions, often using reagents like phenylboronic acid and methoxyphenylboronic acid in the presence of a palladium catalyst.
Addition of Thiophene Moiety: The thiophene moiety is added through a coupling reaction, typically using a thiophene derivative and a suitable coupling agent.
Formation of Acetohydrazide Linkage: The final step involves the condensation of the intermediate compound with an appropriate hydrazide to form the acetohydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetohydrazide linkage, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or hydrazide derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets, such as enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of specialty chemicals and advanced materials, particularly in the fields of electronics and nanotechnology.
作用机制
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound can influence various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. By modulating these pathways, the compound can exert its biological effects.
相似化合物的比较
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can be compared with other similar compounds to highlight its uniqueness:
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but with a phenoxyphenyl group instead of a thiophene moiety. It may exhibit different biological activities and chemical reactivity.
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide: This compound features a pyrrole moiety instead of a thiophene moiety, which can lead to variations in its chemical and biological properties.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide: The presence of a chlorophenyl group instead of a methoxyphenyl group can significantly alter the compound’s reactivity and biological activity.
属性
分子式 |
C23H21N5O2S2 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5O2S2/c1-16-12-13-31-20(16)14-24-25-21(29)15-32-23-27-26-22(17-8-10-19(30-2)11-9-17)28(23)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+ |
InChI 键 |
RVAGIYHXHBNCKZ-ZVHZXABRSA-N |
手性 SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide](/img/structure/B11990419.png)

![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11990425.png)
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B11990430.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B11990435.png)
![3-methoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11990443.png)

![3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11990467.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11990479.png)


![N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11990499.png)
![N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11990511.png)
![2-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11990515.png)
